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Compound of Interest

Compound Name: Fmoc-aminooxy-PEG12-acid

Cat. No.: B607490

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-aminooxy-PEG12-acid, a
heterobifunctional linker critical in bioconjugation, peptide synthesis, and the development of
novel therapeutics such as Proteolysis Targeting Chimeras (PROTACS).

Core Compound Data

Fmoc-aminooxy-PEG12-acid is a versatile chemical tool featuring a
fluorenylmethyloxycarbonyl (Fmoc) protected aminooxy group, a hydrophilic 12-unit
polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows
for sequential and orthogonal conjugation strategies. The table below summarizes its key
gquantitative properties.
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Property Value Source(s)
Molecular Weight 855.96 g/mol [1]
Exact Mass 855.4252 [2]
Chemical Formula C42H65N017 [2]
CAS Number 2055104-72-6 [2]
Purity Typically =95% [3]

) C: 58.93%; H: 7.65%:; N:
Elemental Analysis [2]
1.64%:; O: 31.77%

Chemical Reactivity and Applications

The strategic placement of the Fmoc protecting group and the terminal carboxylic acid enables
a two-stage reaction workflow. This "orthogonal" approach is fundamental to its utility. Initially,
the carboxylic acid can be activated to form a stable amide bond with a primary amine on a
target molecule. Subsequently, the Fmoc group can be removed under basic conditions to
reveal the aminooxy group, which is then available for a highly specific "click” reaction with an
aldehyde or ketone to form a stable oxime ether bond.

The PEG12 spacer imparts increased hydrophilicity and flexibility to the resulting conjugate,
which can be advantageous for improving the solubility and pharmacokinetic properties of
bioconjugates and complex molecules like PROTACS.

Experimental Protocols

The following are detailed methodologies for the key reactions involving Fmoc-aminooxy-
PEG12-acid. These are synthesized from established chemical principles and related
experimental descriptions.

Amide Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of Fmoc-aminooxy-PEG12-acid to an amine-
containing molecule.
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Materials:

Fmoc-aminooxy-PEG12-acid
o Amine-containing molecule (e.qg., peptide, protein, or small molecule)

e N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
(EDC)

e N-Hydroxysuccinimide (NHS)

e Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
» Reaction vessel

e Stirring apparatus

Procedure:

Dissolve Fmoc-aminooxy-PEG12-acid in anhydrous DMF.

e Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution to pre-
activate the carboxylic acid.

 Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

» In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or
solvent.

e Add the activated Fmoc-aminooxy-PEG12-acid solution to the amine-containing molecule
solution.

» Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress
by a suitable analytical method (e.g., HPLC, LC-MS).

» Upon completion, purify the conjugate using an appropriate chromatographic technique (e.qg.,
reverse-phase HPLC, size-exclusion chromatography).
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Orthogonal Fmoc-Deprotection

This protocol details the removal of the Fmoc protecting group to expose the reactive aminooxy
functionality.

Materials:

Fmoc-conjugated molecule

20% Piperidine in DMF (v/v)

Reaction vessel

Analytical HPLC system for monitoring

Procedure:

e Dissolve the Fmoc-conjugated molecule in DMF.

e Add the 20% piperidine in DMF solution to the reaction vessel.

» Allow the reaction to proceed at room temperature. The deprotection is typically rapid, often
completing within 30 minutes.

o Monitor the removal of the Fmoc group by analytical HPLC, observing the disappearance of
the starting material and the appearance of the deprotected product.

o Once the reaction is complete, the deprotected product can be precipitated with a suitable
solvent like diethyl ether and washed to remove piperidine and the dibenzofulvene-piperidine
adduct.

Oxime Ligation

This protocol outlines the conjugation of the deprotected aminooxy-functionalized molecule
with an aldehyde or ketone.

Materials:

o Aminooxy-functionalized molecule
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Aldehyde or ketone-containing molecule

Aniline (as catalyst)

Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)

Reaction vessel

Procedure:

Dissolve the aminooxy-functionalized molecule in the reaction buffer.

o Dissolve the aldehyde or ketone-containing molecule in a compatible solvent, which is then
added to the reaction mixture.

e Add aniline to the reaction mixture to a final concentration of 10-100 mM to catalyze the
reaction.

 Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can
be monitored by analytical techniques such as HPLC or mass spectrometry.

o Upon completion, purify the final conjugate using a suitable chromatographic method.

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the logical flow of the
experimental procedures and the overall strategy for using Fmoc-aminooxy-PEG12-acid.
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Step 1: Amide Coupling

Fmoc-aminooxy-PEG12-acid
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React with Amine
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Step 2: Fmoc Deprotection

Fmoc-PEG12-Molecule Conjugate 20% Piperidine in DMF

moc Removal

Aminooxy-PEG12-Molecule Conjugate

Step 3: Oxime Ligation

Aminooxy-PEG12-Molecule Conjugate Aldehyde/Ketone Molecule

Aniline Catalyst

Final Bioconjugate
(Oxime Bond)
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Sequential Bioconjugation Workflow
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Decision Logic for Synthesis Steps

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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